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Abstract
This technical guide provides a comprehensive overview of the known physical and chemical

properties of 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9), a halogenated

aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of

experimental data in public literature, this document compiles available information, clearly

distinguishing between predicted and experimentally determined values. Furthermore, it

outlines general experimental protocols for the synthesis and characterization of related

substituted benzonitriles, offering a valuable resource for researchers working with this class of

compounds. While specific biological activity and associated signaling pathways for this

compound are not yet documented, a conceptual workflow for its potential screening in a drug

discovery context is presented.

Introduction
4-Bromo-5-fluoro-2-methylbenzonitrile is a substituted aromatic compound containing a

nitrile group, a bromine atom, a fluorine atom, and a methyl group attached to the benzene
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ring. Such polysubstituted aromatic compounds are valuable intermediates in the synthesis of

complex organic molecules, including active pharmaceutical ingredients (APIs) and materials

for organic electronics. The unique combination of functional groups in 4-Bromo-5-fluoro-2-
methylbenzonitrile offers multiple reaction sites for further chemical transformations, making it

a potentially versatile building block in drug discovery and development. This guide aims to

consolidate the currently available information on this compound to facilitate its use in research

settings.

Physical and Chemical Properties
Detailed experimental data for many of the physical and chemical properties of 4-Bromo-5-
fluoro-2-methylbenzonitrile are not readily available in the scientific literature. The following

tables summarize the available information, with a clear distinction between predicted and

experimental values.

Identifiers and General Properties
Property Value Source

IUPAC Name
4-Bromo-5-fluoro-2-

methylbenzonitrile
N/A

CAS Number 916792-15-9 [1]

Molecular Formula C₈H₅BrFN [1]

Molecular Weight 214.03 g/mol [1]

Canonical SMILES CC1=C(C=C(C=C1F)Br)C#N N/A

InChIKey
ULVCSNKNBWWEMI-

UHFFFAOYSA-N
N/A

Physical Properties
Note: The following physical properties are largely predicted and should be used with caution.

Experimental verification is recommended.
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Property Value Source

Melting Point No data available

Boiling Point No data available

Density 1.6 ± 0.1 g/cm³ (Predicted)

Flash Point 106.7 ± 25.9 °C (Predicted)

Refractive Index 1.567 (Predicted)

Solubility No data available [1]

XLogP3 2.8 (Predicted)

PSA (Polar Surface Area) 23.79 Å²

Chemical Properties and Reactivity
While specific reactivity data for 4-Bromo-5-fluoro-2-methylbenzonitrile is scarce, its

chemical behavior can be inferred from its functional groups:

Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can undergo

hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine. It also

activates the aromatic ring towards nucleophilic substitution.

Aryl Bromide (Ar-Br): The bromine atom is a good leaving group and can participate in a

variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig

amination reactions. This allows for the formation of new carbon-carbon and carbon-

heteroatom bonds.

Aryl Fluoride (Ar-F): The fluorine atom is generally less reactive in cross-coupling reactions

compared to bromine. However, it can influence the electronic properties of the aromatic ring

and may be susceptible to nucleophilic aromatic substitution under specific conditions.

Methyl Group (-CH₃): The methyl group is an electron-donating group and can influence the

regioselectivity of electrophilic aromatic substitution reactions.

Experimental Protocols (General)
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Specific, validated experimental protocols for the synthesis and analysis of 4-Bromo-5-fluoro-
2-methylbenzonitrile are not available in the reviewed literature. However, general methods

for the synthesis and characterization of substituted benzonitriles can be adapted.

General Synthetic Approach: Sandmeyer Reaction
One common method for the synthesis of aryl nitriles is the Sandmeyer reaction, which

proceeds via a diazonium salt intermediate.

Step 1: Diazotization Step 2: Cyanation

Substituted Aniline Diazonium Salt

NaNO₂, HCl
0-5 °C Substituted BenzonitrileCuCN

Click to download full resolution via product page

Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol (General Example):

Diazotization: Dissolve the corresponding substituted aniline (e.g., 4-bromo-5-fluoro-2-

methylaniline) in a mixture of a mineral acid (e.g., HCl) and water. Cool the solution to 0-5 °C

in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low

temperature. Stir the mixture for a short period to ensure complete formation of the

diazonium salt.

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution or suspension of

copper(I) cyanide (CuCN) in an appropriate solvent. Slowly add the cold diazonium salt

solution to the CuCN mixture. The reaction is often accompanied by the evolution of nitrogen

gas.

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized

and extracted with an organic solvent. The organic layer is then washed, dried, and the
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solvent is removed under reduced pressure. The crude product can be purified by

techniques such as recrystallization or column chromatography.

General Analytical Methods
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Provides information about the number and chemical environment of protons in the

molecule. The spectrum of 4-Bromo-5-fluoro-2-methylbenzonitrile would be expected to

show signals for the aromatic protons and the methyl protons. The coupling patterns would

be complex due to splitting by both neighboring protons and the fluorine atom.

¹³C NMR: Provides information about the carbon skeleton of the molecule. The spectrum

would show distinct signals for each of the eight carbon atoms, with their chemical shifts

influenced by the attached functional groups.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following

functional groups:

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

C-H stretch (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

C-Br stretch: A band in the fingerprint region, typically below 1000 cm⁻¹.

C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. The high-resolution

mass spectrum would confirm the elemental composition. The fragmentation pattern could

provide structural information. A characteristic feature would be the isotopic pattern of bromine

(¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks with a mass

difference of 2 Da.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1289871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery (Hypothetical
Workflow)
While no specific biological activity has been reported for 4-Bromo-5-fluoro-2-
methylbenzonitrile, its structural features suggest it could be a valuable scaffold in medicinal

chemistry. The following diagram illustrates a hypothetical workflow for screening such a

compound in a drug discovery program.

4-Bromo-5-fluoro-2-methylbenzonitrile
(Scaffold)

Generate Derivative Library
(e.g., Suzuki, Buchwald-Hartwig)

High-Throughput Screening
(e.g., Kinase, GPCR assays)

Hit Identification Inactive

Inactive Compounds

Lead Optimization
(Structure-Activity Relationship)

Active Compounds

Preclinical Development

Click to download full resolution via product page

Caption: A conceptual drug discovery workflow.
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This workflow highlights how 4-Bromo-5-fluoro-2-methylbenzonitrile could serve as a

starting point for generating a library of diverse compounds. These derivatives could then be

screened against various biological targets. Active compounds, or "hits," would undergo further

optimization to improve their potency, selectivity, and pharmacokinetic properties, potentially

leading to the identification of a preclinical drug candidate.

Safety and Handling
Detailed toxicology data for 4-Bromo-5-fluoro-2-methylbenzonitrile is not available. As with

any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory,

and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion
4-Bromo-5-fluoro-2-methylbenzonitrile is a chemical compound with potential as a building

block in organic synthesis, particularly in the field of drug discovery. However, a significant lack

of experimentally determined physical, chemical, and biological data exists in the public

domain. This guide has compiled the available information and provided a framework of

general experimental procedures and a hypothetical application workflow to aid researchers.

Further experimental investigation is crucial to fully characterize this compound and unlock its

potential in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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